Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl-
Description
The compound “Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl-” features an ethanamine backbone with two methyl groups on the nitrogen atom (N,N-dimethyl) and a bulky 2,2-dimethyl-1-phenylpropoxy substituent at the second carbon. This structure combines lipophilic aromatic (phenyl) and branched alkyl (dimethylpropoxy) moieties, which may influence its physicochemical properties, receptor binding, and metabolic stability.
Properties
IUPAC Name |
2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2,3)14(17-12-11-16(4)5)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEMQMZGXCJLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536565 | |
| Record name | 2-(2,2-Dimethyl-1-phenylpropoxy)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94039-71-1 | |
| Record name | 2-(2,2-Dimethyl-1-phenylpropoxy)-N,N-dimethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- typically involves the reaction of 2,2-dimethyl-1-phenylpropanol with a suitable amine under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final compound.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different functional groups.
Substitution: The phenyl group or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenoxy-Substituted Ethanamine Derivatives
N,N-Dimethyl-2-phenoxyethanamine (CAS 13468-02-5)
- Structure: Phenoxy group attached to the ethanamine backbone.
- Key Differences : Lacks the bulky 2,2-dimethyl-1-phenylpropoxy substituent.
- Implications : Simpler structure likely results in higher aqueous solubility and lower lipophilicity compared to the target compound. This derivative is used as a building block in organic synthesis but lacks the steric hindrance that might enhance receptor selectivity in the target compound .
Ethanamine, 2-(1-(4-bromophenyl)-1-phenylethoxy)-N,N-dimethyl- (Embramine)
- Structure : Contains a bromophenyl-phenylethoxy group.
- Key Differences : The ethoxy bridge is substituted with a brominated biphenyl group instead of a dimethylpropoxy chain.
- Implications : The bromine atom may enhance halogen bonding interactions with receptors, while the bulkier biphenyl group could increase metabolic stability. Embramine is an antihistamine, suggesting the target compound’s bulky substituent might also favor histamine or serotonin receptor binding .
Tamoxifen-Related Derivatives
Droloxifene (CAS 82413-20-5)
- Structure: Phenolic ethanamine derivative with a triphenylethylene moiety.
- Key Differences : Features a triphenylethylene group instead of a dimethylpropoxy chain.
- Implications: Droloxifene is a selective estrogen receptor modulator (SERM). The target compound’s lack of a phenolic group and presence of a lipophilic substituent may redirect its activity toward non-estrogen targets, such as neurotransmitter receptors .
Tamoxifen Impurity D (E-Isomer, CAS 31750-45-5)
- Structure: Contains a diphenylpropenylphenoxy group.
- Key Differences : The propenyl group introduces geometric isomerism (E/Z), which affects receptor binding.
- Implications: Similar to tamoxifen, this compound’s activity depends on stereochemistry.
NBOMe Series (Serotonin Receptor Agonists)
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)
- Structure : Substituted dimethoxyphenyl ring with a methoxybenzyl group.
- Key Differences : The NBOMe series includes a methoxybenzyl substituent critical for 5-HT2A receptor agonism, absent in the target compound.
- Implications : The target compound’s dimethylpropoxy group may reduce serotonin receptor affinity but could enhance interactions with other targets, such as adrenergic or dopamine receptors .
Physicochemical and Pharmacokinetic Considerations
Lipophilicity and Bioavailability
- The target compound’s 2,2-dimethyl-1-phenylpropoxy group increases lipophilicity (logP) compared to simpler phenoxy derivatives (e.g., N,N-Dimethyl-2-phenoxyethanamine). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Metabolic Stability
- Bulky substituents like dimethylpropoxy may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life compared to compounds with smaller groups (e.g., NBOMe series) .
Biological Activity
Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl-, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its interaction with opioid receptors and other relevant biological systems.
Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. The molecular formula is , indicating the presence of a dimethylamino group along with a phenylpropoxy moiety. This unique configuration is crucial for its interaction with various receptors in the body.
Research indicates that the compound acts primarily as an opioid receptor modulator. The binding affinity of similar compounds has been investigated, revealing insights into how structural modifications can influence receptor interactions:
- Opioid Receptor Binding : Studies have shown that modifications in the N-substituent can significantly affect binding affinity to μ-opioid receptors. For instance, analogs with specific substitutions exhibited affinities ranging from nanomolar to subnanomolar levels, indicating strong receptor interactions .
Table 1: Binding Affinity of Related Compounds
| Compound Name | μ-Receptor Affinity (nM) |
|---|---|
| 2-(Cinnamyloxy)-N-methyl-N-phenethylethanamine | 1680 |
| N,N-Dimethyl-1-(3-(3-phenylpropoxy)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methanamine | 1110 |
| Ethanamine derivative (this study) | TBD |
Case Studies and Research Findings
- Opioid Activity : A dissertation by Stavitskaya highlighted that certain structural elements are crucial for opioid activity. Notably, the absence of an aromatic A-ring in some derivatives did not preclude binding to opioid receptors but rather allowed for alternative binding modes that could influence receptor trafficking and post-receptor mechanisms .
- Immunosuppressive Effects : Some derivatives of ethanamine have demonstrated immunosuppressive properties in vitro. For example, a related compound was shown to inhibit lymphocyte proliferation with an IC50 value of 0.54 μM, suggesting potential applications in immune modulation .
- Functional Assays : Functional assays using GTPγS indicated that certain derivatives exhibited partial agonism at μ and δ opioid receptors. This suggests that ethanamine derivatives might have varied effects depending on their specific structural configurations and substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
